![molecular formula C23H27N3O3S2 B2544010 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone CAS No. 941931-98-2](/img/structure/B2544010.png)

1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

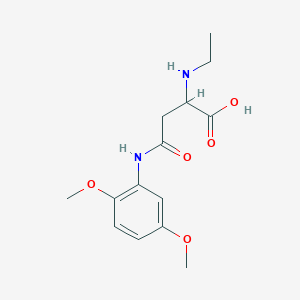

The compound , 1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone, is a complex organic molecule that likely exhibits a range of interesting chemical properties and potential biological activities. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

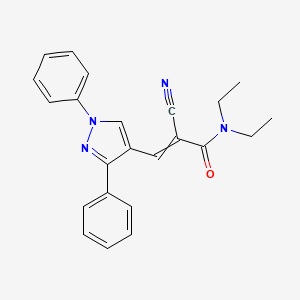

The electrochemical synthesis described in the first paper involves the oxidation of a related compound, 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, in the presence of nucleophiles such as 2-mercaptobenzothiazole . This suggests that a similar electrochemical approach could potentially be applied to synthesize the compound by using appropriate starting materials and conditions. The mechanism involves a Michael addition reaction, which could be a key step in the synthesis of the ethylbenzothiazole moiety of the target compound.

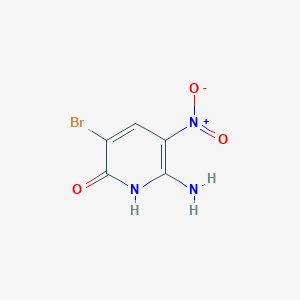

Molecular Structure Analysis

The molecular structure of the compound likely includes a piperazine ring, a benzothiazole ring substituted with an ethyl group, and a phenyl ring with an ethylsulfonyl substituent. These structural features are reminiscent of the compounds discussed in the papers, which include piperazine derivatives and aromatic systems with substituents that influence their reactivity and properties .

Chemical Reactions Analysis

The papers provide examples of chemical reactions involving piperazine derivatives. For instance, the second paper discusses a sulfonate reagent with a substituted piperazine that can be removed by acid treatment . This indicates that the piperazine moiety in the compound of interest may also undergo reactions under acidic conditions. Additionally, the Michael addition reaction mentioned in the first paper could be relevant to the reactivity of the benzothiazole ring in the target compound.

Physical and Chemical Properties Analysis

While the papers do not directly report on the physical and chemical properties of the compound , they do provide information on related compounds. For example, the third paper describes the synthesis of piperazine derivatives and their characterization by various spectroscopic techniques . These techniques could be used to determine the physical and chemical properties of the target compound, such as its solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Green Synthesis Techniques : A study by M. Said et al. (2020) described an eco-friendly microwave-assisted synthesis of a similar compound, demonstrating its potential for efficient and environmentally friendly production.

- Electrochemical Synthesis : Research by A. Amani and D. Nematollahi (2012) explored the electrochemical synthesis of arylthiobenzazoles, showcasing another approach for synthesizing related compounds.

Biological and Pharmacological Applications

- Antimicrobial Activity : A study by R. Rajkumar et al. (2014) demonstrated the synthesis of derivatives with notable antibacterial and antifungal activities.

- Anti-HIV Activity : Compounds similar to the one have been evaluated for anti-HIV activity, as described by N. Al-Masoudi et al. (2007).

- Anticancer Potential : Research into azole-containing piperazine derivatives, like the one you're interested in, has shown promising antibacterial, antifungal, and cytotoxic activities, potentially useful in cancer treatment (Lin-Ling Gan et al., 2010).

Advanced Chemical Analysis and Characterization

- Spectral Characterization : The compound and its derivatives have been characterized using various spectral methods, providing insights into their chemical structures and properties (M. Govindhan et al., 2017).

Novel Synthesis Methods

- Microwave-Assisted Synthesis : The use of microwave irradiation for synthesizing related compounds has been demonstrated, offering potential advantages in terms of reaction speed and efficiency (Huda K. Mahmoud et al., 2021).

Eigenschaften

IUPAC Name |

1-[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-ethylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S2/c1-3-18-6-5-7-20-22(18)24-23(30-20)26-14-12-25(13-15-26)21(27)16-17-8-10-19(11-9-17)31(28,29)4-2/h5-11H,3-4,12-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQAGRKYYJSODJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)S(=O)(=O)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(ethylsulfonyl)phenyl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2543931.png)

![(1S,9R)-11-(3-aminopropanoyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2543932.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2543935.png)

![4-(4-(benzyloxy)phenyl)-6-(2-(cyclohex-1-en-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2543943.png)

![4-(4-chlorophenyl)-1-{5-[(4-chlorophenyl)sulfanyl]-4-phenyl-1,3-thiazol-2-yl}-1H-pyrazol-5-amine](/img/structure/B2543944.png)

![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2543945.png)

![Methyl 3-{[2-(pyridin-4-yl)ethyl]carbamoyl}benzoate](/img/structure/B2543948.png)